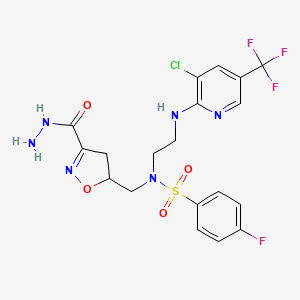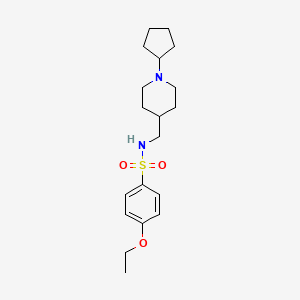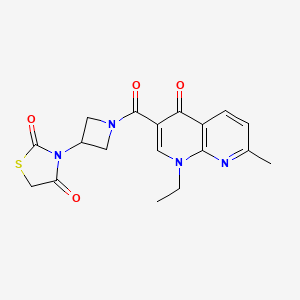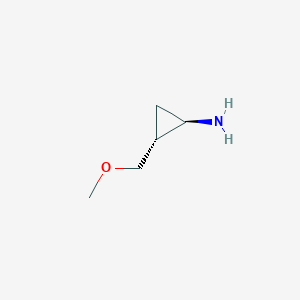
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to Fluopyram, a broad-spectrum fungicide . Fluopyram is a pyridylethylamide, and it’s used in the protection of crops from pests .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Potential Applications : A study by Küçükgüzel et al. (2013) involved synthesizing and characterizing derivatives related to the compound . These derivatives demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted one compound, in particular, that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Biological Potential
- Enzyme Inhibition and Antioxidant Potential : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were screened for their enzyme inhibition potential against AChE and BChE enzymes. The compounds demonstrated significant enzyme inhibition and antioxidant potential, indicating their potential for therapeutic applications (Kausar et al., 2019).
Antidiabetic Potential
- Antidiabetic Agent Research : Faidallah et al. (2016) synthesized fluorinated pyrazoles and benzenesulfonamide derivatives as potential hypoglycemic agents. These compounds showed significant antidiabetic activity in preliminary biological screening (Faidallah et al., 2016).
Antibacterial and Antifungal Activity
- Antimicrobial Activity Study : A study by Hassan (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties, which were tested for antimicrobial activity. The study found that some compounds showed promising performance against various bacteria and yeast-like fungus (Hassan, 2013).
Photodecomposition Study
- Photochemical Decomposition : Zhou and Moore (1994) investigated the photodecomposition of sulfamethoxazole, a compound structurally similar to the one . This study provided insights into the photolability of sulfonamide derivatives in acidic aqueous solutions (Zhou & Moore, 1994).
Antitumor Activity
- Antitumor Evaluation and Molecular Modeling : Tomorowicz et al. (2020) synthesized and evaluated a series of benzenesulfonamides for antitumor activity. They performed molecular docking studies to understand the binding modes of the most active compounds within the active site of the MDM2 protein. This research contributes to the understanding of how these compounds could be used in cancer treatment (Tomorowicz et al., 2020).
Future Directions
properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-[[3-(hydrazinecarbonyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF4N6O4S/c20-15-7-11(19(22,23)24)9-27-17(15)26-5-6-30(10-13-8-16(29-34-13)18(31)28-25)35(32,33)14-3-1-12(21)2-4-14/h1-4,7,9,13H,5-6,8,10,25H2,(H,26,27)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBDNTLCDZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)





![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)
![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)
![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

